Lipophilicity Divergence (XLogP3) Between Ortho, Meta, and Para Isomers
The ortho-substituted 4-(2-Aminophenyl)benzyl alcohol exhibits a higher computed octanol-water partition coefficient (XLogP3 = 2.0) compared to its regioisomeric counterparts: the para isomer 4-(4-Aminophenyl)benzyl alcohol (XLogP3 = 1.4) and the meta isomer 4-(3-Aminophenyl)benzyl alcohol (XLogP3 = 1.6) [1][2][3]. This 0.4-0.6 log unit increase indicates superior lipophilicity, a key consideration for projects targeting lipophilic binding pockets or requiring enhanced blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-(4-Aminophenyl)benzyl alcohol: XLogP3 = 1.4; 4-(3-Aminophenyl)benzyl alcohol: XLogP3 = 1.6 |
| Quantified Difference | Δ = +0.6 vs. para; Δ = +0.4 vs. meta |
| Conditions | Computed property by XLogP3 3.0, as reported by PubChem. No specific assay context. |
Why This Matters
In medicinal chemistry campaigns, greater lipophilicity can directly correlate with enhanced membrane permeability, potentially affecting oral bioavailability and drug-likeness.
- [1] PubChem. (n.d.). 4-(2-Aminophenyl)benzyl alcohol (CID 1394197): Computed Properties. Retrieved May 6, 2026. View Source
- [2] PubChem. (n.d.). 4-(4-Aminophenyl)benzyl alcohol (CID 1393635): Computed Properties. Retrieved May 6, 2026. View Source
- [3] PubChem. (n.d.). 4-(3-Aminophenyl)benzyl alcohol (CID 1392735): Computed Properties. Retrieved May 6, 2026. View Source
